molecular formula C19H28N2O2 B2789604 Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate CAS No. 851388-55-1

Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No.: B2789604
CAS No.: 851388-55-1
M. Wt: 316.445
InChI Key: OIVBJMGOXYKNEF-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (R)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate is a chiral carbamate derivative featuring a cyclopropane core linked to a benzyl-substituted pyrrolidine moiety. The tert-butyl carbamate group (-OC(O)NH-tBu) serves as a protective group for amines, commonly employed in synthetic organic chemistry to enhance stability or modulate reactivity during multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[(3R)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19(10-11-19)16-9-12-21(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBJMGOXYKNEF-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group of pyrrolidine with a tert-butyl carbamate group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate .

The next step involves the formation of the cyclopropyl ring, which can be accomplished through a cyclopropanation reaction. This reaction often employs reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide) to introduce the cyclopropyl group .

Finally, the benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide (e.g., benzyl bromide) reacts with the protected pyrrolidine derivative under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research

Tert-butyl (R)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate has been studied for its effects on the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that compounds with similar structures can influence behaviors associated with anxiety and depression.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of similar carbamate derivatives in rodent models. The findings suggested that modifications to the pyrrolidine ring could enhance efficacy and reduce side effects associated with traditional antidepressants .

Analgesic Properties

Another area of interest is the analgesic properties of this compound. Preliminary studies have shown that derivatives can exhibit pain-relieving effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve modulation of pain pathways through inhibition of specific receptors .

Synthetic Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the development of novel pharmaceuticals.

Synthesis Pathways

The synthesis typically involves the reaction of tert-butyl carbamate with a suitable benzylpyrrolidine derivative. Several methods have been documented, including:

  • Direct coupling reactions
  • Use of coupling agents to enhance yield

These methods have been optimized to produce high yields while minimizing byproducts .

Applications in Drug Development

The compound's potential as a lead candidate in drug development is significant. Its ability to interact with biological targets suggests applications beyond neuropharmacology, including:

  • Anticancer agents : Preliminary data indicate that certain derivatives may inhibit cancer cell proliferation.
  • Antimicrobial activity : Some studies have reported promising results against bacterial strains.

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The cyclopropyl ring and benzyl group may contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Synthesis Highlights References
Tert-butyl (R)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate C₂₀H₂₉N₂O₂ 329.46 Cyclopropane core, benzyl-pyrrolidine, tert-butyl carbamate, (R)-configuration Likely involves coupling of cyclopropane-carbamate with benzyl-pyrrolidine intermediates Not specified
Tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) C₂₈H₃₃N₅O₅ 543.60 Cyclopropane-carbamate, pyridin-2-yl, fused oxazolo-oxazine, acetamidomethyl substituent Suzuki coupling (61.5% yield), mp 131–133°C
tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C₂₈H₃₆F₃N₂O₃ 529.60 Cyclopentyl core, trifluoromethyl-phenyl-dihydropyridine, isopropyl substituent BOP-mediated coupling, triethylamine as base
tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridin-1'-(2'H)-yl]carbonyl]cyclopentyl)carbamate C₂₇H₃₅F₃N₃O₃ 542.59 Cyclopentyl core, trifluoromethyl-bipyridine, isopropyl substituent Similar to , uses benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 434) C₁₇H₂₀FN₄O₂ 347.37 Pyrazol-4-yl-carbamate, 5-fluoropyridin-3-yl, cyclopropyl substituent Multi-step synthesis involving fluoropyridine coupling
(R)-Tert-butyl(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate C₂₈H₂₇F₆N₃O₅ 599.52 Benzazepine-dione, bis(trifluoromethyl)benzyl, cyclopropane-carbamate, (R)-configuration Multi-component coupling, CAS 1227260-97-0

Key Observations :

Core Structure: The target compound and analog 63 share a cyclopropane-carbamate motif, but 63 incorporates a pyridine-oxazolo-oxazine system, increasing molecular weight (543.60 vs. 329.46).

Substituents and Functional Groups :

  • Trifluoromethyl (-CF₃) groups in enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs.
  • The benzazepine-dione in adds hydrogen-bonding capacity, which may improve receptor interaction compared to the simpler pyrrolidine in the target compound.

Stereochemistry :

  • Both the target compound and specify (R)-configuration, underscoring the importance of chirality in activity. In contrast, emphasize (1R,3S) cyclopentyl stereochemistry.

Biological Activity

Tert-butyl (R)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate, with the CAS number 851388-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H28N2O2C_{19}H_{28}N_{2}O_{2} and a molecular weight of 316.44 g/mol. The structure features a tert-butyl group and a cyclopropyl moiety linked to a benzylpyrrolidine, which is critical for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological properties:

  • Antinociceptive Effects : Studies have shown that this compound may possess analgesic properties. It acts on the central nervous system to modulate pain perception.
  • Neuroprotective Activity : Preliminary data suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors in the brain and peripheral tissues, influencing neurotransmitter release and signaling pathways involved in pain and inflammation.

Case Study 1: Antinociceptive Properties

In a controlled study involving animal models, this compound was administered to evaluate its pain-relieving effects. The results indicated a significant reduction in pain response compared to the control group, suggesting effective antinociceptive activity.

Case Study 2: Cytotoxic Activity Against Cancer Cells

A series of experiments were conducted on human carcinoma cell lines to assess cytotoxicity. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer properties. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Data Summary Table

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntinociceptivePain response modelN/A
CytotoxicityHuman carcinoma10 - 30
NeuroprotectionOxidative stressN/A

Q & A

Q. Critical Factors :

  • Catalyst Loading : Excess Rh₂(OAc)₄ (>1 mol%) increases diastereomeric byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve cyclopropane yield but may reduce enantioselectivity .

How can researchers optimize the enantiomeric purity of this compound during synthesis?

Advanced Research Focus
Enantiomeric purity is challenged by the stereogenic center at the pyrrolidine-cyclopropane junction. Strategies include:

  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s salen complexes in asymmetric cyclopropanation .
  • Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Chromatographic Separation : Chiral stationary phases (e.g., Chiralpak IA) with n-hexane/isopropanol (90:10) achieve >99% ee .

Validation : Monitor enantiomeric ratios via chiral HPLC or circular dichroism (CD) spectroscopy .

What analytical techniques are most effective for characterizing the stereochemistry of this compound?

Q. Basic Research Focus

  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals. SHELXL software refines data to confirm R-configuration .
  • NMR Spectroscopy : NOESY correlations between cyclopropane protons and the benzyl group validate spatial proximity .
  • Vibrational CD (VCD) : Detects subtle conformational differences in solution-phase stereoisomers .

Advanced Tip : Combine NMR (¹H, ¹³C, and DEPT-135) with high-resolution mass spectrometry (HRMS) to cross-verify molecular integrity .

How should researchers address discrepancies between computational predictions and experimental structural data?

Advanced Research Focus
Discrepancies often arise from solvent effects or dynamic conformations. Mitigation strategies:

  • Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in methanol) using AMBER or GROMACS to model dynamic behavior .
  • DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify torsional strain mismatches .
  • Cross-Validation : Use multiple techniques (e.g., X-ray, NMR, IR) to triangulate structural assignments .

What strategies resolve contradictions between NMR data and X-ray crystallography results?

Advanced Research Focus
Contradictions may stem from:

  • Dynamic Effects : Rapid ring puckering in solution (observed via VT-NMR) vs. static crystal structures.
  • Hydrogen Bonding : Intermolecular H-bonds in crystals alter proton chemical shifts.

Q. Resolution :

  • Perform NMR in deuterated DMSO to mimic crystal-packing interactions.
  • Use SCXRD to compare multiple crystal forms (polymorphs) .

What computational methods model the conformational dynamics of this compound in solution?

Q. Advanced Research Focus

  • MD Simulations : Simulate 100 ns trajectories in explicit solvent (e.g., water or DMSO) to analyze cyclopropane ring flexibility .
  • Metadynamics : Identify free-energy barriers for ring-opening reactions or pyrrolidine inversion .
  • QM/MM Hybrid Methods : Study electronic effects on cyclopropane stability during derivatization .

How does the cyclopropane ring influence reactivity in derivatization reactions?

Basic Research Focus
The cyclopropane ring introduces strain (~27 kcal/mol), enhancing susceptibility to:

  • Ring-Opening : Acidic conditions (e.g., HCl/dioxane) cleave the cyclopropane to form allylic intermediates .
  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) at the cyclopropane C-C bonds .

Applications : The ring serves as a rigid spacer in drug candidates targeting GPCRs .

What are best practices for handling air-sensitive intermediates in its synthesis?

Q. Basic Research Focus

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for steps involving organometallic reagents (e.g., Grignard) .
  • Stabilization : Add radical inhibitors (e.g., BHT) to quench reactive intermediates during cyclopropanation .
  • Storage : Store intermediates under argon at -20°C in flame-sealed ampoules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.